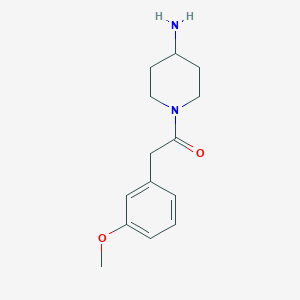

1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-4-2-3-11(9-13)10-14(17)16-7-5-12(15)6-8-16/h2-4,9,12H,5-8,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUUYHOALYOCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one typically involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

Substitution Reactions: The amino group is introduced via nucleophilic substitution reactions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups on the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one has been studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

Potential Therapeutic Applications

1. Antidepressant Activity:

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are attributed to their action on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Analgesic Properties:

Studies have shown that derivatives of this compound can possess analgesic properties, making them potential candidates for pain management therapies .

3. Antitumor Activity:

Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. This is an area of ongoing research, focusing on its mechanism of action and efficacy compared to existing chemotherapeutics .

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant reductions in depressive-like behaviors in rodent models. The study highlighted the compound's ability to enhance serotonergic transmission, supporting its potential as an antidepressant .

Case Study 2: Analgesic Efficacy

In another investigation, a derivative of this compound was tested for its analgesic properties using the formalin test in rats. The results indicated a marked decrease in pain response at specific dosages, suggesting effective pain relief capabilities .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one would depend on its specific biological targets. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Regioisomeric Methoxyphenyl Derivatives

The position of the methoxy group on the phenyl ring significantly impacts physicochemical and biological properties:

- 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one: The 2-methoxy analog shares the same molecular weight but differs in substituent orientation. This positional change may alter steric interactions with target receptors compared to the 3-methoxy variant .

- RCS-8 Regioisomers : In mass spectrometry (MS), the 3-methoxy isomer (similar to the target compound) exhibits distinct fragmentation patterns compared to 2- and 4-methoxy analogs, aiding analytical differentiation. For example, the 3-methoxy isomer generates unique ions at 91.0542 m/z and 121.0648 m/z , critical for identification .

Heterocyclic Replacements

Replacing the phenyl group with heterocycles modifies electronic and metabolic profiles:

- This compound is flagged for research use only .

- 2-(2-Bromopyridin-4-yl)-1-(3-methoxyphenyl)ethan-1-one: Retaining the 3-methoxyphenyl group but replacing 4-aminopiperidine with bromopyridine introduces halogenated aromaticity, likely influencing kinase inhibitory activity .

Piperidine Modifications

Variations in the piperidine ring alter basicity and solubility:

- 1-(4-Hydroxyphenyl)-2-(1-methylpiperidin-2-yl)ethan-1-one : The hydroxyl group increases polarity, improving aqueous solubility compared to methoxy derivatives. Methylation at the piperidine nitrogen may reduce basicity .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, a synthetic organic compound, features a piperidine ring with an amino group and a methoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- CAS Number : 1016504-73-6

Synthesis

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Using suitable precursors to create the piperidine structure.

- Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.

- Attachment of the Methoxyphenyl Group : Utilized via electrophilic aromatic substitution or other methods.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. These interactions can modulate their activity, influencing numerous physiological processes. The specific pathways and targets require further biochemical studies for detailed elucidation.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit:

- Antidepressant Effects : Due to structural similarities with known antidepressants.

- Neuroprotective Properties : Potentially through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on EAATs : Research on excitatory amino acid transporters (EAATs) has shown that structural modifications can significantly influence inhibitory activity against these transporters, which are crucial in neurophysiology .

- Comparative Analysis : The comparison with similar compounds indicates that variations in substituents can lead to marked differences in biological activity. For instance, altering the position of the methoxy group affects reactivity and interactions with biological targets .

Comparative Table of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential neuroprotective effects |

| 1-(4-Aminopiperidin-1-yl)-2-phenylethan-1-one | Structure | Limited activity due to lack of methoxy group |

| 1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one | Structure | Different pharmacological profile due to methoxy position |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(4-Aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one?

Answer:

The synthesis typically involves coupling piperidine derivatives with aryl ketone precursors. Key steps include:

- Fragment coupling : Reacting 4-aminopiperidine with a 3-methoxyphenyl ethanone derivative under nucleophilic substitution conditions. Ethanol or methanol is often used to enhance solubility and reaction efficiency .

- Reaction optimization : Monitoring parameters like temperature (50–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to maximize yield .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve signals from the piperidine ring, methoxy group, and ketone moiety. Solvent choice avoids signal overlap in aromatic regions .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₄H₁₉N₂O₂ requires [M+H]⁺ = 263.1396) .

- X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., hydrogen bonds in the piperidine ring) .

Advanced: How can researchers address low yields during scale-up synthesis?

Answer:

Low yields often arise from incomplete coupling or side reactions. Mitigation strategies include:

- Solvent optimization : Switching from ethanol to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine amine .

- Catalyst screening : Testing phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate reaction kinetics .

- Continuous flow reactors : Improving heat/mass transfer for reproducible large-scale synthesis .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:

Discrepancies may stem from structural analogs or assay variability. Systematic approaches include:

- Comparative structural analysis : Using analogs (e.g., substituting methoxy with hydroxy groups) to assess activity trends .

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

- Computational docking : Modeling interactions with targets (e.g., serotonin receptors) to identify critical binding motifs .

Advanced: What experimental designs are optimal for pharmacokinetic profiling?

Answer:

- Solubility enhancement : Preparing hydrochloride salts to improve aqueous solubility for in vivo studies .

- In vitro assays : Liver microsome stability tests (e.g., CYP450 metabolism) and plasma protein binding assays (e.g., using ultrafiltration) .

- In vivo models : Administering the compound in rodent studies with LC-MS/MS quantification of plasma concentrations over time .

Advanced: How do structural modifications impact target specificity?

Answer:

- Piperidine substitution : Replacing the 4-amino group with a morpholine ring (as in related compounds) alters receptor binding kinetics due to steric and electronic effects .

- Methoxy positioning : Shifting the methoxy group from the 3- to 4-position on the phenyl ring modulates lipophilicity and membrane permeability, affecting CNS penetration .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett constants) with activity data to predict optimal functional groups .

- Molecular dynamics simulations : Assessing binding stability with targets (e.g., kinases) over 100-ns trajectories to prioritize derivatives .

- ADMET prediction : Tools like SwissADME to forecast absorption and toxicity profiles early in design .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Lead compound : Investigated for CNS disorders (e.g., depression) due to piperidine’s affinity for monoamine transporters .

- Enzyme inhibition : Potential as a kinase or protease inhibitor, validated via enzymatic assays (IC₅₀ values in µM range) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- Knockout models : Using CRISPR-edited cell lines to confirm target dependency .

- Thermal shift assays : Measuring target protein stability shifts upon compound binding to confirm direct interactions .

- Multi-omics integration : Transcriptomic and proteomic profiling to map downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.